1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide
Description
1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide (CAS 511237-52-8) is a piperidine-4-carboxamide derivative featuring a 4-methoxyphenylsulfonyl group and a 4-phenoxyphenylamide substituent. Its molecular formula is C₂₅H₂₆N₂O₅S, with a molecular weight of 466.55 g/mol .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-31-21-11-13-24(14-12-21)33(29,30)27-17-15-19(16-18-27)25(28)26-20-7-9-23(10-8-20)32-22-5-3-2-4-6-22/h2-14,19H,15-18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJRCWIZEIBSSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent.
Phenoxyphenyl Substitution: The phenoxyphenyl group is added through another nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, sulfonates, or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide exhibit significant anticancer properties.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating cancerous cells. Increased caspase activity, an indicator of apoptosis, has been observed in treated samples .
- Case Study : A study on piperidine derivatives highlighted that the incorporation of sulfonamide groups enhances their cytotoxic activity against various cancer cell lines, including breast and colon cancer .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable, particularly regarding acetylcholinesterase (AChE) and urease.
- Therapeutic Relevance : Inhibition of AChE is beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain, thus enhancing cognitive function .
Antimicrobial Properties
Research has indicated that the sulfonamide group within the compound enhances its antimicrobial activity compared to non-sulfonamide counterparts.
- Evaluation : A series of studies demonstrated that derivatives with the sulfonamide moiety exhibited improved efficacy against a range of bacterial strains .
Safety Profile
Toxicity assessments have shown that this compound does not present acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Data Table: Summary of Research Findings
| Application | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis; increased caspase activity | |
| Enzyme Inhibition | Inhibits acetylcholinesterase; potential for Alzheimer's treatment | |
| Antimicrobial Activity | Enhanced efficacy against bacterial strains | |
| Safety Profile | No acute toxicity observed at high doses |
Mechanism of Action
The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and physicochemical properties of analogs:
Key Observations :
- Sulfonyl Group Variations : The 4-methoxyphenylsulfonyl group in the target compound is replaced with 4-methylphenyl () or phenyl () in analogs, altering electronic properties and steric bulk.
- Amide Substituents: The 4-phenoxyphenylamide group distinguishes the target compound from cyclohexyl (9j), pyridinylpyrimidinyl (10c), and phenethyl () variants, influencing solubility and target affinity.
- Molecular Weight : The target compound (466.55 g/mol) is lighter than triazole-containing analogs (e.g., 9j: 583.76 g/mol) but heavier than simpler derivatives (: 392.49 g/mol).
Pharmacokinetic Considerations
- Oral Bioavailability : Per , compounds with ≤10 rotatable bonds and polar surface area ≤140 Ų (e.g., target compound: 116 Ų estimated) are more likely to exhibit good oral bioavailability.
- Metabolic Stability : The 4-methoxyphenyl group may slow oxidative metabolism compared to unsubstituted phenyl analogs .
Biological Activity
1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide (CAS No. 511237-52-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a piperidine core substituted with a methoxyphenyl sulfonyl group and a phenoxyphenyl group. Its molecular formula is with a molecular weight of 466.55 g/mol. The structural complexity of this compound allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.
1. Antibacterial Activity
Recent studies have demonstrated that compounds containing piperidine derivatives exhibit notable antibacterial properties. For instance, similar sulfonamide derivatives have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Salmonella typhi | 12.5 µg/mL |
| Compound B | Bacillus subtilis | 6.25 µg/mL |
| This compound | TBD | TBD |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies are crucial as they can indicate potential therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition : Compounds with similar structures have been reported to exhibit strong AChE inhibitory activity, suggesting that this compound may also possess this property.
- Urease Inhibition : The sulfonamide moiety is known for its enzyme inhibitory potential, which can be leveraged for developing treatments against urease-related disorders.
3. Anti-inflammatory Activity
Compounds related to this structure have been reported to exhibit anti-inflammatory effects, which are essential in the treatment of various inflammatory diseases. The presence of the piperidine ring is often associated with anti-inflammatory activity due to its ability to modulate immune responses.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of piperidine derivatives:
- Synthesis and Evaluation : A study synthesized a library of piperidine derivatives, including those similar to this compound, demonstrating their potential as novel antibacterial agents .
- Molecular Docking Studies : Computational studies have shown that these compounds can effectively bind to target proteins involved in bacterial resistance mechanisms, indicating their potential utility in drug design .
- Pharmacological Profiles : Research has highlighted the pharmacological versatility of piperidine derivatives, emphasizing their roles in treating not only bacterial infections but also other conditions like diabetes and cancer .
Q & A
Basic Question: What is the recommended synthetic route for 1-((4-Methoxyphenyl)sulfonyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide?
Methodological Answer:
The compound is synthesized via a multi-step approach:
Piperidine Activation : React piperidine-4-carboxamide with 4-methoxyphenyl sulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .
Amide Coupling : Use a coupling reagent like HATU or EDCI to link the sulfonylated piperidine to 4-phenoxyaniline, ensuring controlled stoichiometry to minimize side products.
Purification : Employ recrystallization (ethanol/water) or silica-gel chromatography (eluent: ethyl acetate/hexane) to isolate the product .
Key Validation : Monitor reactions via TLC and confirm purity (>95%) using HPLC .
Basic Question: How is structural characterization of this compound performed?
Methodological Answer:
Characterization involves:
- NMR Spectroscopy :
- IR Spectroscopy : Detect sulfonyl S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (e.g., C₂₅H₂₅N₂O₄S) with ≤0.3% deviation .
Basic Question: What preliminary biological assays are recommended for this compound?
Methodological Answer:
Begin with in vitro enzyme inhibition assays :
Target Selection : Prioritize enzymes with structural homology to sulfonamide-binding proteins (e.g., carbonic anhydrases, kinases) .
Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled) at varying concentrations (1 nM–100 µM) to determine IC₅₀ values. Include controls (e.g., acetazolamide for carbonic anhydrase) .
Data Analysis : Fit dose-response curves using software like GraphPad Prism to calculate potency .
Advanced Question: How can synthetic yield be optimized while minimizing side products?
Methodological Answer:
Optimization strategies include:
- Reaction Solvent : Use DMF for sulfonylation (enhanced solubility of sulfonyl chloride) .
- Temperature Control : Maintain 0–5°C during sulfonylation to suppress hydrolysis .
- Catalysis : Add DMAP (4-dimethylaminopyridine) during amide coupling to accelerate reaction rates .
- Workup : Quench unreacted reagents with aqueous NaHCO₃ and extract with dichloromethane to improve purity .
Advanced Question: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
Substituent Variation : Synthesize analogs with modified phenoxy/methoxy groups (e.g., halogen substitutions) .
Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., sulfonyl H-bonding) .
Biological Testing : Compare IC₅₀ values across analogs to correlate substituent effects with activity .
Statistical Analysis : Apply multivariate regression (e.g., CoMFA) to model activity trends .
Advanced Question: How to resolve contradictions in reported biological data for this compound?
Methodological Answer:
Address discrepancies via:
Assay Replication : Repeat experiments under standardized conditions (pH 7.4, 37°C) .
Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) for binding affinity (KD) and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Off-Target Screening : Test against unrelated enzymes (e.g., proteases) to rule out non-specific effects .
Advanced Question: What methodologies assess its pharmacokinetic (PK) properties?
Methodological Answer:
- ADME Profiling :
- In Vivo PK : Administer orally (10 mg/kg) to rodents; collect plasma at intervals (0–24 hrs) for bioavailability analysis .
Advanced Question: How to investigate its mechanism of action at the molecular level?
Methodological Answer:
Biophysical Assays :
- SPR : Immobilize target protein on a CM5 chip; measure compound binding in real-time .
- X-ray Crystallography : Co-crystallize compound with target (e.g., kinase) to resolve binding mode (PDB deposition recommended) .
Computational Modeling : Perform MD simulations (AMBER/NAMD) to predict binding stability .
Advanced Question: How to develop a validated analytical method for quantifying this compound?
Methodological Answer:
HPLC Method :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient of acetonitrile/0.1% formic acid.
- Detection: UV at 254 nm .
Validation Parameters :
- Linearity (R² > 0.99 over 0.1–100 µg/mL).
- Precision (RSD ≤2% for intra/inter-day).
- LOD/LOQ: ≤0.05 µg/mL .
Advanced Question: How to evaluate its stability under various storage conditions?
Methodological Answer:
Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
Stability-Indicating Assays : Use HPLC-DAD to monitor degradation products; confirm with LC-MS .
Storage Recommendations : Store at –20°C in amber vials under argon to prevent oxidation/hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
